molecular formula C21H14BrN5O6 B512382 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 330973-29-0

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B512382
CAS RN: 330973-29-0
M. Wt: 512.3g/mol
InChI Key: RONNJDQQLWDZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BDHQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDHQ is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of enzymes such as tyrosinase and topoisomerase II. Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition by 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can lead to skin whitening effects. Topoisomerase II is an enzyme involved in DNA replication and repair, and its inhibition by 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can lead to anticancer effects.
Biochemical and Physiological Effects:
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to have various biochemical and physiological effects, including antimicrobial, antioxidant, and anticancer properties. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has also been reported to have antioxidant properties, which can protect cells from oxidative damage. In addition, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have anticancer properties, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using different methods, and it is stable under various conditions. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can also be modified to introduce different functional groups, which can be used for various applications. However, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one also has some limitations for lab experiments, including its toxicity and limited solubility in water. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be toxic to cells at high concentrations, and its limited solubility in water can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. New synthesis methods can improve the yield and purity of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one and reduce the use of toxic reagents. The investigation of its mechanism of action can provide insights into its biological activity and lead to the development of new drugs. The exploration of its potential applications in various fields can lead to the discovery of new materials and technologies.

Synthesis Methods

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using different methods, including the reaction of 3,4-dihydroquinoxalin-2(1H)-one with 4-(4-aminophenyl)-3,5-dinitrobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 4-(4-bromophenylamino)-3,5-dinitrobenzoic acid with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a coupling reagent such as EDC and NHS. The yield of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one using these methods is reported to be around 60-70%.

Scientific Research Applications

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to have antimicrobial, antioxidant, and anticancer properties. In materials science, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.

properties

IUPAC Name

4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNJDQQLWDZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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